molecular formula C10H14O2 B8689389 2,6-Diethylbenzene-1,4-diol CAS No. 7330-81-6

2,6-Diethylbenzene-1,4-diol

Cat. No. B8689389
Key on ui cas rn: 7330-81-6
M. Wt: 166.22 g/mol
InChI Key: CXYJCQMKGSGTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576094B2

Procedure details

To a solution of potassium dichromate (20 g) in water (278 mL) was added a solution (60° C.) of 2,6-diethylaniline (15.5 mL) and conc. sulfuric acid (27.8 mL) in water (580 mL). The solution was stirred for 1 hour and then extracted with ethyl acetate. After removing the solvent, the residue was dissolved in acetone (150 mL) and refluxed with water (150 mL) and conc. sulfuric acid (5 mL) for 3 hours. The acetone was removed and the mixture was extracted with ethyl acetate. Evaporation and a quick flash column (silica gel, ethyl acetate-hexane 0% to 5%) gave a residue that was dissolved in ethyl acetate and shaken with an excess of aqueous sodium hydrosulfite. Evaporation gave 3 g of 2,6-diethylbenzene-1,4-diol that was combined with acetyl chloride (13 mL, 14.18 g) in toluene (100 mL) and refluxed for 3 hours. The solvent and the excess reagent were removed under vacuum. The residue was heated up to 110° C. with boron trifluoride-acetic acid complex (14 mL) for 48 hours. Work up and chromatography (silica gel, hexane-ethyl acetate 2% to 10%) gave 4 g of 3-acetyl-2,6-diethyl-4-hydroxyphenyl acetate.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step One
Name
Quantity
278 mL
Type
reactant
Reaction Step One
Name
Quantity
580 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[CH2:12]([C:14]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21][CH3:22])[C:15]=1N)[CH3:13].S(=O)(=O)(O)[OH:24].S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH2:36]>C(OCC)(=O)C>[CH2:12]([C:14]1[CH:20]=[C:19]([OH:36])[CH:18]=[C:17]([CH2:21][CH3:22])[C:15]=1[OH:24])[CH3:13] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Name
Quantity
27.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
278 mL
Type
reactant
Smiles
O
Name
Quantity
580 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in acetone (150 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed with water (150 mL) and conc. sulfuric acid (5 mL) for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The acetone was removed
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
a quick flash column (silica gel, ethyl acetate-hexane 0% to 5%) gave a residue that
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(C(=CC(=C1)O)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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